
Trimethylhydroxylamine
Overview
Description
Trimethylhydroxylamine (N,N-dimethylhydroxylamine) is a tertiary hydroxylamine derivative with the molecular formula C₃H₉NO. It is characterized by a hydroxylamine group (-NHOH) substituted with three methyl groups. This compound is of interest in organic synthesis, particularly as a reducing agent and stabilizer in radical reactions. Instead, the available data focuses on structurally or functionally related compounds, such as Trimethylamine (TMA), Triethylamine (TEA), and hydroxylamine derivatives. The following sections will compare these analogs based on reactivity, safety, and applications, inferred from the evidence.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylhydroxylamine can be synthesized through several methods. One common approach involves the reaction of dimethylamine with formaldehyde and hydroxylamine under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature to ensure optimal yield.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents but with enhanced efficiency and yield optimization techniques. The process may include purification steps such as distillation or crystallization to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: Trimethylhydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It participates in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Including lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions include oximes, amines, and substituted hydroxylamines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Trimethylhydroxylamine finds applications in various scientific research fields:
Mechanism of Action
The mechanism by which trimethylhydroxylamine exerts its effects involves its interaction with specific molecular targets. For instance, as an antibacterial agent, it targets the ribonucleotide reductase enzyme , inhibiting its activity and thereby affecting DNA replication in bacterial cells . This inhibition disrupts the bacterial cell cycle, leading to cell death.
Comparison with Similar Compounds
Trimethylamine (TMA)
Structure : (CH₃)₃N
Key Properties :
- Physical State : Flammable gas (anhydrous) or aqueous solution .
- Reactivity :
- Safety :
- Applications : Precursor for pharmaceuticals, pesticides, and quaternary ammonium compounds.
Triethylamine (TEA)
Structure : (C₂H₅)₃N
Key Properties :
- Reactivity :
- Safety: Requires protective gear (non-vented goggles, gloves) and incompatibility-aware storage . Forms corrosive byproducts with moisture, attacking metals like copper and zinc .
- Applications : Catalyst in polymer production, solvent in organic synthesis.
Hydroxylamine Derivatives
Examples : Hydroxylamine hydrochloride (NH₂OH·HCl), O-(2-Trimethylsilylethyl)hydroxylamine hydrochloride.
Key Properties :
- Reactivity :
- Safety :
- Applications : Used in oxime synthesis, protein crosslinking, and as stabilizers.
Comparative Data Table
Research Findings and Limitations
- Trimethylamine N-Oxide (TMAO) : Evidence highlights TMAO’s role in metabolic pathways and clinical associations (e.g., cardiovascular risks) , but its comparison to Trimethylhydroxylamine remains speculative due to structural differences.
- Safety Protocols : TMA and TEA require rigorous storage and handling, emphasizing incompatibility with metals and oxidizers . These protocols are critical for industrial and laboratory settings.
- Gaps in Evidence: No direct data on this compound’s synthesis, toxicity, or applications were found in the provided sources. Comparisons were extrapolated from tertiary amines and hydroxylamine analogs.
Biological Activity
Trimethylhydroxylamine (TMHA) is an organic compound with significant biological implications, particularly in the fields of toxicology and pharmacology. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and case studies.
TMHA is a derivative of trimethylamine, characterized by the addition of a hydroxyl group. Its chemical structure can be represented as follows:
This compound has been studied for its reactivity and interactions with various biological systems.
Biological Mechanisms
- Oxidative Stress Modulation : TMHA has been shown to influence oxidative stress markers in human cells. Research indicates that it can modulate levels of glutathione and glutathione S-transferase (GST), which are crucial for cellular defense against oxidative damage .
- Enzymatic Reactions : TMHA participates in enzymatic pathways similar to those involving cytochrome P450 enzymes. It has been observed to undergo oxidation leading to N-hydroxy and N-methoxy products via N-oxide intermediates, suggesting its role in metabolic processes .
Case Study 1: Human Erythrocytes
A study investigated the effects of TMHA on human red blood cells, focusing on glutathione levels and GST activity. Significant alterations were noted, indicating that TMHA can induce oxidative stress in this cell type. The findings suggested that TMHA's interaction with red blood cells could lead to increased susceptibility to oxidative damage .
Case Study 2: Microbial Interactions
Research on microbial reduction of this compound highlighted its degradation by specific bacterial strains. For instance, Clostridium botulinum demonstrated the ability to reduce TMHA effectively, which raises questions about its environmental persistence and biological implications in microbial ecosystems .
Data Tables
Research Findings
- Toxicological Impact : TMHA has been linked to both beneficial and adverse effects depending on concentration and exposure duration. At low concentrations, it may exert protective effects against oxidative stress; however, at higher concentrations, it poses risks for cellular damage .
- Environmental Concerns : The degradation pathways of TMHA in microbial environments suggest potential ecological impacts, particularly regarding its role as a substrate for certain bacteria. Understanding these interactions is crucial for assessing the environmental fate of TMHA .
Q & A
Q. What are the recommended synthetic pathways for Trimethylhydroxylamine, and how can reaction conditions be optimized for yield and purity?
Basic Research Question
this compound can be synthesized via reductive amination of formaldehyde with ammonia derivatives or nucleophilic substitution of hydroxylamine with methyl halides. Optimization involves adjusting stoichiometric ratios (e.g., formaldehyde:ammonia at 3:1), temperature (40–60°C), and pH control (neutral to slightly alkaline) to minimize byproducts like trimethylamine oxides. Purification via fractional distillation or recrystallization in ethanol improves purity. Monitor reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Basic Research Question
Critical precautions include:
- Ventilation : Use fume hoods to prevent inhalation of volatile vapors.
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact.
- Storage : Keep in airtight containers at 2–8°C to prevent decomposition.
- Spill Management : Neutralize spills with dilute acetic acid and absorb with inert materials like vermiculite.
Refer to SDS guidelines for tertiary amines (e.g., tributylamine) for analogous hazard mitigation strategies .
Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., boiling point, solubility) of this compound?
Advanced Research Question
Discrepancies often arise from impurities or measurement methodologies. To address this:
Standardize Purity : Use ≥99% pure samples verified by NMR or mass spectrometry.
Cross-Validate Techniques : Compare differential scanning calorimetry (DSC) for melting points with literature values from peer-reviewed databases like NIST.
Control Environmental Factors : Conduct solubility studies at fixed temperatures (e.g., 25°C ± 0.1°C) using calibrated equipment.
Documentation of experimental parameters (e.g., solvent polarity, humidity) is critical for reproducibility .
Q. What computational models are suitable for predicting this compound’s reactivity in novel reaction environments?
Advanced Research Question
Density Functional Theory (DFT) simulations can model electronic structures to predict nucleophilic/electrophilic behavior. Molecular Dynamics (MD) simulations assess solvent interactions (e.g., aqueous vs. aprotic media). Validate predictions with experimental kinetics (e.g., rate constants from UV-Vis spectroscopy) and benchmark against analogous compounds like trimethylamine .
Q. Which spectroscopic techniques are optimal for characterizing this compound’s structural and functional groups?
Basic Research Question
- NMR Spectroscopy : H NMR (δ 2.3–2.7 ppm for N-CH groups) and C NMR (δ 40–45 ppm for N-C bonds).
- IR Spectroscopy : Stretching vibrations at 3300 cm (N-H) and 1050 cm (C-O).
- Mass Spectrometry : Molecular ion peak at m/z 91 (M) with fragmentation patterns confirming methyl groups.
Cross-reference with spectral libraries (e.g., SDBS) for accuracy .
Q. How can experimental designs assess this compound’s stability under varying pH and temperature conditions?
Advanced Research Question
pH Stability : Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC over 24–72 hours.
Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >100°C).
Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under storage conditions (e.g., 4°C).
Include controls with stabilizers like ascorbic acid to evaluate protective effects .
Q. What strategies mitigate byproduct formation during this compound’s use as a reducing agent?
Advanced Research Question
Byproducts like N-oxides or dimethylamine arise from over-reduction or oxidative side reactions. Mitigation includes:
- Catalyst Optimization : Use palladium-on-carbon (Pd/C) with controlled hydrogen pressure.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) reduce unintended proton transfer.
- In Situ Monitoring : Employ inline FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically.
Compare outcomes with analogous hydroxylamine derivatives to refine protocols .
Q. How does this compound interact with transition metals in catalytic systems?
Advanced Research Question
Coordinate with metals (e.g., Fe, Cu) via lone pairs on nitrogen and oxygen, altering redox potentials. Study via:
- Cyclic Voltammetry : Identify oxidation/reduction peaks in the presence of metal ions.
- X-ray Crystallography : Resolve metal-ligand complexes to confirm binding modes.
- Catalytic Assays : Test activity in model reactions (e.g., Heck coupling) to assess ligand efficacy.
Reference coordination chemistry principles from tertiary amine-metal interactions .
Properties
IUPAC Name |
N-methoxy-N-methylmethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO/c1-4(2)5-3/h1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDVENIYNXDSOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205250 | |
Record name | Trimethylhydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00205250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5669-39-6 | |
Record name | Trimethylhydroxylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005669396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimethylhydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00205250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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